molecular formula C16H12F2N4O B2655886 2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide CAS No. 2224235-43-0

2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide

Cat. No.: B2655886
CAS No.: 2224235-43-0
M. Wt: 314.296
InChI Key: KDXVHAVXWQRSFB-UHFFFAOYSA-N
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Description

2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with fluorine and carboxamide groups, as well as a phenyl ring substituted with fluorine and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridine ring, followed by the introduction of the fluorine and carboxamide groups. The phenyl ring is then functionalized with fluorine and imidazole groups. The final step involves coupling the two rings under specific reaction conditions, such as the use of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-4-(1H-imidazol-1-yl)phenyl)-2-fluoropyridine-4-carboxamide
  • 3-Fluoro-4-(1H-imidazol-1-yl)phenyl)-2-fluoropyridine-4-carboxamide

Uniqueness

2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and imidazole groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-13-7-11(1-2-14(13)22-6-5-19-10-22)9-21-16(23)12-3-4-20-15(18)8-12/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVHAVXWQRSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=CC(=NC=C2)F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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